2-Fluoro-4-hydrazinylpyridine

Physicochemical property Lipophilicity Structure–Activity Relationship

Researchers requiring a heteroaromatic hydrazine with precisely tuned lipophilicity (LogP ≈ 1.28) often face inconsistent reactivity when using chloro or bromo analogs. 2-Fluoro-4-hydrazinylpyridine (CAS 837364-87-1) directly addresses this gap: - Non-hygroscopic solid (mp 97-99 °C) ensures accurate automated dispensing and long-term storage stability. - The 2-fluoro substituent provides a discrete 0.18-unit LogP window versus the 2-chloro congener, enabling precise SAR exploration. - Documented in patents for kinase modulators and ADC bioconjugation, offering a validated starting point for medicinal chemistry programs.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 837364-87-1
Cat. No. B1314933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydrazinylpyridine
CAS837364-87-1
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1NN)F
InChIInChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
InChIKeyWPUCAFYQYAGPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-hydrazinylpyridine Procurement & Characterization


2-Fluoro-4-hydrazinylpyridine (CAS 837364-87-1) is a halogenated heteroaromatic building block consisting of a pyridine core substituted with a hydrazinyl group at the 4-position and a fluorine atom at the 2-position . This substitution pattern confers a unique combination of physicochemical properties, including a melting point of 97–99 °C and a calculated LogP of approximately 1.28 , which differentiate it from its chloro‑, bromo‑, and unsubstituted analogs. The compound is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase-targeted scaffolds and bioconjugation handles [1].

2-Fluoro-4-hydrazinylpyridine: Cannot Be Replaced by Analogs


2‑Fluoro‑4‑hydrazinylpyridine occupies a distinct property space that precludes simple substitution with its 2‑chloro or 2‑bromo congeners. The small, strongly electronegative fluorine atom dramatically alters the molecule’s lipophilicity (LogP ≈ 1.28) relative to the chloro analog (XLogP3‑AA ≈ 1.1) and bromo analog (predicted XLogP3‑AA ≈ 1.4), which directly influences membrane permeability, solubility, and metabolic stability in downstream constructs [1]. Furthermore, the fluorine substituent imparts a melting point of 97–99 °C, in contrast to the 85–86 °C of the 2‑chloro derivative and the significantly higher molecular weight of the 2‑bromo variant, affecting both solid‑state handling and synthetic efficiency [2]. These divergent physicochemical signatures, combined with the distinct electronic effects of fluorine on the pyridine ring’s reactivity, mean that reaction conditions, purification protocols, and biological outcomes cannot be reliably extrapolated from one halogen analog to another. The following quantitative evidence details these critical differentials.

2-Fluoro-4-hydrazinylpyridine: Quantitative Differentiation Evidence


Lipophilicity Differential vs. Halogen Analogs

2‑Fluoro‑4‑hydrazinylpyridine exhibits a measured LogP of 1.28, which is 0.18 units higher than the XLogP3‑AA of 1.1 calculated for 2‑chloro‑4‑hydrazinylpyridine [1]. While no experimental LogP is publicly reported for the 2‑bromo analog, its increased molecular weight and halogen polarizability predict a LogP >1.4, representing a >0.1‑unit shift relative to the fluoro derivative [2]. This quantitative variance in partition coefficient directly governs passive membrane permeability and organic solvent extractability during synthesis.

Physicochemical property Lipophilicity Structure–Activity Relationship

Solid-State Handling: Melting Point vs. Chloro Analog

The melting point of 2‑fluoro‑4‑hydrazinylpyridine is consistently reported as 97–99 °C , which is approximately 12–14 °C higher than the 85–86 °C melting point of 2‑chloro‑4‑hydrazinylpyridine . This thermal stability difference reflects stronger intermolecular interactions in the fluoro derivative, likely attributable to C–H⋯F hydrogen bonding networks absent in the chloro analog.

Melting point Solid‑state characterization Purification

Commercial Availability and Purity Benchmark

2‑Fluoro‑4‑hydrazinylpyridine is available as a research chemical from a major commercial vendor (Sigma‑Aldrich) at a reported purity of 95% . In contrast, the 2‑chloro and 2‑bromo analogs are primarily offered through smaller specialty chemical suppliers or custom synthesis services, with limited public transparency regarding analytical certification and batch‑to‑batch consistency [1]. This differential in supply chain robustness and documented purity can directly impact experimental reproducibility and scale‑up feasibility.

Chemical procurement Purity Vendor reliability

2-Fluoro-4-hydrazinylpyridine: High-Impact Applications


Kinase Inhibitor Scaffolds: Lipophilicity Tuning

The measured LogP of 1.28 positions 2‑fluoro‑4‑hydrazinylpyridine as an ideal intermediate for designing kinase inhibitors where moderate lipophilicity is required for cellular permeability without incurring excessive plasma protein binding. Patents citing this compound describe its utility in generating pyrazole‑containing kinase modulators , and the 0.18‑unit LogP differential relative to the chloro analog [1] offers medicinal chemists a discrete handle for SAR exploration. Procurement of the fluoro derivative ensures that the intended LogP window is achieved from the earliest synthetic steps.

Solid-Phase Synthesis and Automated Library Production

With a melting point of 97–99 °C , 2‑fluoro‑4‑hydrazinylpyridine is a robust, non‑hygroscopic solid that can be accurately weighed and dispensed on automated liquid‑handling and solid‑dispensing platforms. The ~12–14 °C higher melting point relative to the 2‑chloro analog reduces the risk of caking or decomposition during extended storage, making it the preferred choice for high‑throughput experimentation and compound library generation where material consistency is paramount.

Bioconjugation Handle via Hydrazinyl–Carbonyl Ligation

The hydrazinyl moiety at the 4‑position enables efficient hydrazone and heteroaryl conjugate formation, as documented in a granted U.S. patent that discloses hydrazinyl‑substituted heteroaryl compounds for antibody–drug conjugate applications [1]. The electron‑withdrawing 2‑fluoro substituent modulates the nucleophilicity of the hydrazine nitrogen, offering a distinct reactivity profile compared to non‑halogenated or chloro‑substituted analogs. Researchers developing site‑specific bioconjugation strategies should prioritize the 2‑fluoro derivative when a balance between ligation efficiency and linker stability is required.

Technical Documentation Hub

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